Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate
Description
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate (CAS: 1031651-61-2) is a heterocyclic compound featuring a fused pyrido[3,4-b]pyrazinone core substituted with ethoxy and ethyl acetate groups. Its molecular formula is C₁₃H₁₅N₃O₄, with a molecular weight of 277.28 g/mol . The structure combines a bicyclic aromatic system with ester and ether functionalities, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-11(17)8-16-10-5-6-14-7-9(10)15-12(13(16)18)20-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMRDBRRMZDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CN=C2)N(C1=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst . This reaction is typically carried out at room temperature in ethanol, providing the desired product with moderate to good yields. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Biomedical Research
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate serves as a precursor in synthesizing compounds with significant biomedical applications:
- Antitumor Activity: Research has shown that derivatives of this compound exhibit selective toxicity towards various cancer cell lines. The inhibitory concentrations (IC50) of these derivatives are measured to assess their efficacy against cancer cells, indicating potential as anticancer agents .
- Antimicrobial Properties: The compound is also being explored for its antimicrobial effects, which could lead to the development of new therapeutic agents against resistant strains of bacteria and fungi .
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an enzyme inhibitor:
- Mechanism of Action: The compound potentially interacts with specific enzymes through competitive inhibition mechanisms. This interaction can modulate metabolic pathways related to growth and inflammation, making it a candidate for drug development .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds in the pyrazolopyridine family is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | Lacks ethoxy and oxo groups | Simpler structure |
| 2H-pyrazolo[3,4-b]pyridine | Different tautomeric forms | Variability in hydrogen positioning |
| Pyrazolo[3,4-c]pyridine | Different fusion pattern | Distinct chemical reactivity |
The specific substitution pattern and functional groups in this compound impart distinct chemical and biological properties not found in these derivatives .
Mechanism of Action
The mechanism of action of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these effects are still under investigation, but they may include modulation of signaling pathways related to cell growth and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine/Pyrazine Family
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
- Molecular Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 253.26 g/mol
- Key Differences :
Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate (CAS: 312904-87-3)
- Molecular Formula : C₈H₁₀N₂O₄
- Molecular Weight : 198.18 g/mol
- Key Differences: Simpler monocyclic pyrazinone structure without fused pyridine. The absence of the fused ring system likely reduces aromatic π-stacking interactions, impacting biological activity .
Pyrazolo[3,4-b]pyridine Derivatives (e.g., Compounds 31a/b and 32a/b from )
- Structural Features :
- Key Differences :
Data Table: Key Properties of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1-yl)acetate | C₁₃H₁₅N₃O₄ | 277.28 | 1031651-61-2 | Ethoxy, ethyl ester, fused pyrido-pyrazinone |
| 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one | C₁₄H₁₁N₃O₂ | 253.26 | 1243022-01-6 | Benzyl, hydroxyl |
| Ethyl 2-(3-hydroxy-2-oxopyrazin-1-yl)acetate | C₈H₁₀N₂O₄ | 198.18 | 312904-87-3 | Hydroxyl, ethyl ester |
| Pyrazolo[3,4-b]pyridine derivative (31a) | ~C₂₈H₂₅N₃O₃ | ~450–500 | Not provided | Aryl, ethyl ester, pyrazole core |
Research Implications
- The target compound’s fused pyrido-pyrazinone system offers a balance of aromaticity and polarity, making it a candidate for kinase inhibition studies.
- Structural analogues with bulkier substituents (e.g., benzyl groups) may prioritize membrane permeability, while simpler pyrazinones could serve as metabolic precursors .
Biological Activity
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by its unique structure that includes an ethoxy and oxo group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C13H15N3O4
- Molecular Weight : 277.28 g/mol
- CAS Number : 1031651-61-2
- IUPAC Name : Ethyl 2-(3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1-yl)acetate
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. Research indicates that it may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism can lead to various biological effects, including modulation of signaling pathways involved in cell growth and inflammation .
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazolopyridines have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The compound's structure suggests potential interactions with targets involved in tumor growth .
Anti-inflammatory Effects
In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Research indicates that certain pyrazolopyridine derivatives can inhibit inflammatory cytokines and pathways, making them candidates for the development of anti-inflammatory drugs .
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal highlighted the enzyme inhibition potential of this compound. The compound was tested against several enzymes implicated in disease processes. Results indicated that it effectively inhibited specific enzymes at micromolar concentrations, demonstrating its potential as a therapeutic agent .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship (SAR) of related compounds. Modifications to the ethoxy and oxo groups were systematically studied to determine their impact on biological activity. The findings suggested that certain structural features significantly enhance enzyme binding affinity and biological efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and other related pyrazolopyridine derivatives:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Ethyl (3-ethoxy-2-oxopyrido...) | C13H15N3O4 | Anticancer, Anti-inflammatory | Unique ethoxy and oxo substitution |
| 1H-pyrazolo[3,4-b]pyridine | C9H8N4 | Moderate anticancer | Lacks ethoxy group |
| Pyrazolo[3,4-c]pyridine | C10H8N4 | Low activity | Different fusion pattern |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate and its structural analogs?
- Methodological Answer : The compound and its analogs are synthesized via multi-step reactions involving cyclocondensation or multicomponent reactions. For example:
- Michael Addition-Cyclization : Base-catalyzed Michael addition of pyrazole-4-carbaldehydes with ethyl acetoacetate or diethyl malonate, followed by cyclization under reflux conditions, yields pyrazolo[3,4-b]pyridine derivatives. Ethyl acetoacetate acts as a carbonyl precursor, with yields ranging from 65–85% depending on substituents .
- One-Pot Multicomponent Reactions : A green approach uses meglumine as a catalyst in ethanol at room temperature. Reactants include hydrazine, ethyl acetoacetate, aryl aldehydes, and phenylacetonitriles, achieving yields up to 92% .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement. For example, crystallographic studies of pyridazine analogs confirm planar heterocyclic cores and substituent orientations .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., ethyl ester protons at δ 1.2–4.3 ppm) and carbon hybridization .
- Mass Spectrometry : High-resolution MS validates molecular weights (e.g., [M+H] peaks matching calculated values within 2 ppm error) .
Advanced Research Questions
Q. How do catalyst systems (e.g., ammonium acetate vs. triethylamine) impact regioselectivity and yield in pyrido[3,4-b]pyrazine synthesis?
- Methodological Answer : Catalyst choice directly influences reaction pathways:
- Ammonium Acetate : Promotes cyclocondensation via acid-base interactions, favoring 6-methyl-substituted pyridines (75–80% yields) .
- Triethylamine : Enhances nucleophilicity in carbonyl activation, leading to 6-oxo derivatives but with lower yields (60–70%) due to side reactions .
- Meglumine : Eco-friendly catalyst enabling room-temperature synthesis with >90% yields via hydrogen bonding stabilization .
Q. What strategies address contradictory reaction outcomes when varying carbonyl precursors in multi-component syntheses?
- Methodological Answer : Discrepancies arise from precursor reactivity and steric effects:
- Ethyl Acetoacetate : Produces 6-methyl derivatives via keto-enol tautomerization, while diethyl malonate forms 6-oxo analogs due to dual ester groups .
- Control Experiments : Systematic substitution of aldehydes (e.g., electron-withdrawing vs. donating groups) reveals electronic effects on cyclization rates. For instance, 4-nitrobenzaldehyde accelerates cyclization by 30% compared to benzaldehyde .
Q. Can computational methods predict the reactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize transition states to predict regioselectivity. For pyridazine analogs, computations show nucleophilic attack at the C4 position is energetically favored (ΔG = 18.5 kcal/mol) .
- Molecular Dynamics Simulations : Model solvent effects (e.g., ethanol vs. DMF) on reaction kinetics, aligning with experimental yield differences of 15–20% .
Q. How are safety and toxicity profiles integrated into experimental design for handling this compound?
- Methodological Answer :
- Hazard Mitigation : GHS classification data (e.g., H319 for eye irritation) mandate PPE (gloves, goggles) and fume hood use .
- Waste Management : Neutralization protocols for acidic byproducts (e.g., 2-thioxo-thiazolidin-3-yl acetic acid derivatives) involve treatment with 10% NaHCO before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
